N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide
CAS No.:
Cat. No.: VC16785997
Molecular Formula: C28H43N3O7Si2
Molecular Weight: 589.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H43N3O7Si2 |
|---|---|
| Molecular Weight | 589.8 g/mol |
| IUPAC Name | N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C28H43N3O7Si2/c1-17(2)39(18(3)4)35-16-22-25(37-40(38-39,19(5)6)20(7)8)24(32)27(36-22)31-15-14-23(30-28(31)34)29-26(33)21-12-10-9-11-13-21/h9-15,17-20,22,24-25,27,32H,16H2,1-8H3,(H,29,30,33,34) |
| Standard InChI Key | NFIAUHQTSCWVMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Introduction
The compound N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f] trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide is a complex organic molecule that combines elements of benzamide with a unique siloxane-containing structure. This article aims to provide a comprehensive overview of this compound, including its chemical properties, potential applications, and research findings.
Potential Applications
While specific applications for N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f] trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide are not detailed in the available literature, compounds with similar structures are often explored in pharmaceutical and chemical research for their potential biological activities.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume